molecular formula C12H12N2O2S B11437686 5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide

5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide

Cat. No.: B11437686
M. Wt: 248.30 g/mol
InChI Key: HSUMTEXRZRJVAY-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide is an isoxazole-derived carboxamide featuring a methyl group at the 5-position of the isoxazole ring and a 2-(methylthio)phenyl substituent on the amide nitrogen.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

5-methyl-N-(2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H12N2O2S/c1-8-7-10(14-16-8)12(15)13-9-5-3-4-6-11(9)17-2/h3-7H,1-2H3,(H,13,15)

InChI Key

HSUMTEXRZRJVAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated, nitrated isoxazole derivatives

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide C₁₂H₁₃N₂O₂S 249.07 5-methylisoxazole, 2-(methylthio)phenylamide Not reported -
N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (63) C₁₇H₁₃ClFN₂O₃ 347.06 5-(4-fluoro-3-hydroxyphenyl)isoxazole, 5-chloro-2-methylphenylamide Mitochondrial modulation in mice
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide C₂₀H₂₃N₃O₂S 369.07 5-methylisoxazole, 3-(5-methylthiophen-2-yl), 4-(diethylamino)phenylamide Not reported
5-(4-methylphenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide C₁₈H₁₆N₂O₂S 324.06 5-(4-methylphenyl)isoxazole, 2-(methylthio)phenylamide Not reported
5-phenyl-N-(2-thienylmethyl)-3-isoxazolecarboxamide C₁₅H₁₂N₂O₂S 284.33 5-phenylisoxazole, 2-thienylmethylamide Not reported
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : Compound 63 () contains a 4-fluoro-3-hydroxyphenyl group (electron-withdrawing) and a chloro substituent, which may enhance binding affinity to mitochondrial targets compared to the target compound’s methyl and methylthio groups .
  • Amide Substituents : The 2-(methylthio)phenyl group in the target compound and ’s analog may confer metabolic stability due to sulfur’s resistance to oxidation compared to hydroxyl-containing analogs .

Biological Activity

5-methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide is a synthetic organic compound with a molecular formula of C11H12N2O2S and a molecular weight of approximately 224.29 g/mol. This compound features an isoxazole ring, which is notable for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The unique structure of this compound includes:

  • Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • Methylthio Group : Enhances lipophilicity, potentially improving bioavailability.
  • Carboxamide Moiety : Contributes to the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that derivatives of isoxazole, including this compound, exhibit significant anticancer activities. A study evaluated various isoxazole derivatives against multiple cancer cell lines, demonstrating moderate to potent antiproliferative effects with low IC50 values (concentration required to inhibit cell growth by 50%) . The compound showed promising results against cell lines such as:

  • B16-F1 (mouse melanoma)
  • Colo205 (human colon carcinoma)
  • HepG2 (human liver cancer)

The synthesis of this compound involved several steps, typically including the reaction of appropriate phenolic precursors with isoxazole derivatives .

Antimicrobial Activity

Isoxazole compounds have been recognized for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth through mechanisms that disrupt cellular processes . Further investigations are needed to quantify its efficacy against specific pathogens.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been highlighted in studies investigating its interaction with inflammatory pathways. It may influence enzyme activities associated with inflammation, although detailed mechanisms remain to be elucidated .

Case Studies and Research Findings

  • Anticancer Evaluation :
    A study synthesized a series of phenyl-isoxazole–carboxamide derivatives, including the target compound. These derivatives were tested against various cancer cell lines, revealing that modifications in substituents significantly impacted their biological activity. The most active compounds demonstrated IC50 values in the nanomolar range .
  • Molecular Docking Studies :
    Computational studies using molecular docking have suggested that this compound interacts with specific receptors involved in cancer signaling pathways. These findings indicate a potential mechanism for its anticancer effects .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
5-Methyl-N-(4-(methylthio)phenyl)isoxazole-3-carboxamidePara-methylthio substitutionPotentially different biological activity profile
5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamideIncorporates trifluoromethyl groupEnhanced lipophilicity and metabolic stability
5-Methyl-N-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxamideSimilar trifluoromethyl substitutionPotential use in immunosuppressive therapies

This table illustrates how variations in substituents can significantly influence the biological activity and pharmacokinetic properties of isoxazole derivatives.

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